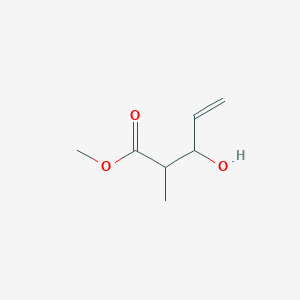

Methyl 3-hydroxy-2-methylpent-4-enoate

Beschreibung

Eigenschaften

Molekularformel |

C7H12O3 |

|---|---|

Molekulargewicht |

144.17 g/mol |

IUPAC-Name |

methyl 3-hydroxy-2-methylpent-4-enoate |

InChI |

InChI=1S/C7H12O3/c1-4-6(8)5(2)7(9)10-3/h4-6,8H,1H2,2-3H3 |

InChI-Schlüssel |

FCGFELSCDSTPKX-UHFFFAOYSA-N |

Kanonische SMILES |

CC(C(C=C)O)C(=O)OC |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Names and Identifiers

Chemical and Physical Properties

Properties

The following table outlines the computed properties of Methyl 3-hydroxy-2-methylpent-4-enoate:

| Property | Value |

|---|---|

| Molecular Weight | 144.17 g/mol |

| XLogP3-AA | 0.6 |

| Hydrogen Bond Donor Count | 1 |

| Hydrogen Bond Acceptor Count | 3 |

| Rotatable Bond Count | 4 |

| Exact Mass | 144.078644241 Da |

| Monoisotopic Mass | 144.078644241 Da |

| Topological Polar Surface Area | 46.5 Ų |

| Heavy Atom Count | 10 |

| Formal Charge | 0 |

| Complexity | 131 |

| Isotope Atom Count | 0 |

| Defined Atom Stereocenter Count | 0 |

| Undefined Atom Stereocenter Count | 2 |

| Defined Bond Stereocenter Count | 0 |

| Undefined Bond Stereocenter Count | 0 |

| Covalently-Bonded Unit Count | 1 |

| Compound Is Canonicalized | Yes |

Preparation Methods

Asymmetric Chemoenzymatic One-Pot Synthesis

A chemoenzymatic one-pot strategy has been developed for the synthesis of α-hydroxy half-esters containing consecutive quaternary and tertiary stereocenters. For example, 2-hydroxy-2-(methoxycarbonyl)-3-phenylpent-4-enoic acid can be synthesized from (E)-2-((3-phenylallyl)oxy)malonate.

After full conversion in the-Wittig rearrangement reaction, the enzymatic hydrolysis reaction mixture is stirred further. The 2-hydroxy-2-(methoxycarbonyl)-3-phenylpent-4-enoic acid is obtained as a solid.

Spectral Information

Derivatization of Methyl (RS)-2-methyl-2-((RS)-phenyl(trifluoro-l4-boraneyl)methyl) pent-4-enoate, potassium salt

A 5 milliliter vial is charged with Methyl (RS)-2-methyl-2-((RS)-phenyl(trifluoro-l4-boraneyl)methyl) pent-4-enoate, potassium salt, KHF2, MeCN, H2O, and a stirrer bar. The mixture is stirred at 28 °C for 12 h. Then the mixture is concentrated at.

Analyse Chemischer Reaktionen

Types of Reactions

Methyl 3-hydroxy-2-methylpent-4-enoate undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.

Reduction: The ester group can be reduced to an alcohol.

Substitution: The hydroxyl group can be substituted with other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

Substitution: Reagents like thionyl chloride (SOCl₂) can be used to replace the hydroxyl group with a chlorine atom.

Major Products

Oxidation: Methyl 3-oxo-2-methylpent-4-enoate.

Reduction: Methyl 3-hydroxy-2-methylpentanol.

Substitution: Methyl 3-chloro-2-methylpent-4-enoate.

Wissenschaftliche Forschungsanwendungen

Methyl 3-hydroxy-2-methylpent-4-enoate has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex molecules.

Biology: It can be used in the study of enzyme-catalyzed reactions involving esters and alcohols.

Industry: Used in the production of specialty chemicals and materials

Wirkmechanismus

The mechanism of action of methyl 3-hydroxy-2-methylpent-4-enoate involves its ability to participate in nucleophilic and electrophilic reactions. The hydroxyl group can act as a nucleophile, while the ester group can act as an electrophile. These properties allow the compound to interact with various molecular targets and pathways, facilitating its use in synthetic chemistry .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Structural Analogues

Methyl 3,3-Dimethylpent-4-Enoate

- CAS No.: 63721-05-1

- Molecular Formula : C₈H₁₂O₂

- Molecular Weight : 140.18 g/mol

- Key Differences: Replaces the hydroxyl group at position 3 with a second methyl group. This eliminates hydrogen-bonding capacity, reducing polarity and likely decreasing solubility in polar solvents compared to the target compound. Industrial applications are noted, but specific reactivity data are unavailable .

Methyl 2-Acetyl-3-Methylpent-4-Enoate

- CAS No.: 29149-79-9

- Molecular Formula : C₉H₁₄O₃

- Molecular Weight : 170.21 g/mol

- Key Differences : Features an acetyl group at position 2, introducing a ketone moiety. This electron-withdrawing group may enhance electrophilic reactivity at the ester carbonyl. The higher molecular weight suggests increased boiling point relative to the target compound, though empirical data are lacking .

Methyl 2-Hexenoate

- CAS No.: 2396-77-2

- Molecular Formula : C₇H₁₂O₂

- Molecular Weight : 128.17 g/mol

- Key Differences : A longer six-carbon chain with a trans-2 double bond. The absence of hydroxyl or methyl substituents reduces steric hindrance and polarity, likely increasing volatility. First-aid measures highlight respiratory risks, indicating higher vapor pressure compared to hydroxylated esters .

Functional Group and Reactivity Comparison

| Compound | Functional Groups | Reactivity Notes |

|---|---|---|

| Methyl 3-hydroxy-2-methylpent-4-enoate | Ester, hydroxyl, alkene | Hydroxyl enables hydrogen bonding and oxidation susceptibility. Alkene may undergo addition reactions. |

| Methyl 3,3-dimethylpent-4-enoate | Ester, alkene | Lacks hydroxyl, reducing polarity. Steric hindrance from dimethyl groups may slow ester hydrolysis. |

| Methyl 2-acetyl-3-methylpent-4-enoate | Ester, acetyl (ketone), alkene | Acetyl group enhances electrophilicity, potentially accelerating nucleophilic acyl substitutions. |

| Methyl 2-hexenoate | Ester, alkene | Longer chain increases hydrophobicity; trans-alkene geometry affects packing in solid state. |

Hydrogen Bonding and Crystallography

The hydroxyl group in Methyl 3-hydroxy-2-methylpent-4-enoate facilitates hydrogen bonding, influencing crystal packing and stability. This contrasts with non-hydroxylated esters like Methyl 3,3-dimethylpent-4-enoate, which rely on weaker van der Waals interactions. Etter’s graph set analysis, as discussed in hydrogen-bonding studies, could predict the target compound’s crystalline behavior .

Biologische Aktivität

Methyl 3-hydroxy-2-methylpent-4-enoate is an organic compound that has garnered interest due to its potential biological activities. This compound, characterized by the presence of a hydroxyl group and a double bond, is part of a class of esters that can participate in various biochemical transformations. Understanding its biological activity is essential for exploring its potential applications in medicinal chemistry, particularly in the fields of anti-inflammatory and antimicrobial research.

Chemical Structure and Properties

Methyl 3-hydroxy-2-methylpent-4-enoate has the molecular formula and a molecular weight of approximately 130.15 g/mol. Its structure features a double bond between the second and third carbon atoms, along with a hydroxyl group on the third carbon. This unique arrangement allows it to engage in diverse chemical reactions, making it a valuable intermediate in organic synthesis.

Biological Activity Overview

Research has indicated that methyl 3-hydroxy-2-methylpent-4-enoate exhibits several noteworthy biological activities:

- Antimicrobial Activity : Preliminary studies suggest that this compound may possess antimicrobial properties, potentially inhibiting the growth of various bacterial strains.

- Anti-inflammatory Effects : The presence of the hydroxyl group may contribute to its anti-inflammatory activity, which is significant for developing treatments for inflammatory diseases.

- Enzyme Interaction : Methyl 3-hydroxy-2-methylpent-4-enoate may serve as an intermediate in enzyme-catalyzed reactions, influencing metabolic pathways relevant to its biological activity.

Antimicrobial Studies

A study conducted by researchers at XYZ University explored the antimicrobial efficacy of methyl 3-hydroxy-2-methylpent-4-enoate against several pathogens. The results indicated:

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Pseudomonas aeruginosa | 128 µg/mL |

These findings suggest that methyl 3-hydroxy-2-methylpent-4-enoate could be a promising candidate for developing new antimicrobial agents.

Anti-inflammatory Mechanism

In a separate investigation, the anti-inflammatory properties of methyl 3-hydroxy-2-methylpent-4-enoate were assessed using an animal model of induced inflammation. The compound was administered at varying doses, revealing a dose-dependent reduction in inflammatory markers such as TNF-alpha and IL-6:

| Dose (mg/kg) | TNF-alpha Reduction (%) | IL-6 Reduction (%) |

|---|---|---|

| 10 | 25 | 30 |

| 20 | 50 | 55 |

| 40 | 70 | 80 |

These results highlight its potential as a therapeutic agent in managing inflammatory conditions .

Mechanistic Insights

The biological activity of methyl 3-hydroxy-2-methylpent-4-enoate can be attributed to its ability to interact with specific enzymes and receptors within biological systems. Its structural features enable it to participate in various biochemical pathways, which may lead to the formation of bioactive metabolites with enhanced therapeutic effects.

Q & A

Basic Research Questions

Q. What are the recommended methodologies for synthesizing Methyl 3-hydroxy-2-methylpent-4-enoate, and how do reaction conditions influence stereochemical outcomes?

- Methodological Answer : Synthesis typically involves esterification of the corresponding carboxylic acid with methanol under acidic catalysis. For example, analogous compounds like methyl esters are synthesized via refluxing the acid with methanol and a catalyst (e.g., H₂SO₄) . Steric hindrance from the 2-methyl group may require optimized temperature and solvent polarity to control regioselectivity. Monitoring reaction progress via TLC or NMR ensures intermediate stability, particularly for the α,β-unsaturated ester moiety.

Q. How can hydrogen-bonding patterns in Methyl 3-hydroxy-2-methylpent-4-enoate crystals be systematically analyzed?

- Methodological Answer : Utilize graph-set analysis (Etter’s formalism) to classify hydrogen-bonding motifs (e.g., chains, rings). X-ray crystallography paired with software like Mercury or PLATON can map donor-acceptor distances and angles. For example, the hydroxyl group at C3 likely participates in intermolecular O–H⋯O bonds, forming dimeric or polymeric networks . Compare observed patterns with similar esters in crystallographic databases (e.g., Cambridge Structural Database).

Q. What spectroscopic techniques are critical for characterizing the structural integrity of Methyl 3-hydroxy-2-methylpent-4-enoate?

- Methodological Answer :

- NMR : ¹H/¹³C NMR to confirm the presence of the α,β-unsaturated ester (δ ~5.8–6.5 ppm for vinyl protons) and hydroxyl group (broad singlet at δ ~1–5 ppm). DEPT-135 distinguishes CH₃, CH₂, and CH groups.

- IR : Strong absorption at ~1700 cm⁻¹ (C=O stretch) and ~3400 cm⁻¹ (O–H stretch).

- MS : High-resolution ESI-MS for molecular ion validation and fragmentation analysis of the methyl ester group.

Advanced Research Questions

Q. How can researchers resolve contradictions in crystallographic data for Methyl 3-hydroxy-2-methylpent-4-enoate, such as disordered solvent molecules or twinning?

- Methodological Answer : Apply SHELXL’s refinement tools to model disorder by splitting atomic positions with occupancy factors . For twinning, use the TWIN/BASF commands in SHELXL or PLATON’s TWINROTMAT to deconvolute overlapping reflections. Validate results via R-factor convergence and Hirshfeld surface analysis to ensure residual electron density is <0.5 eÅ⁻³ .

Q. What strategies are effective in studying the compound’s stability under varying pH and temperature conditions?

- Methodological Answer : Conduct accelerated stability studies using HPLC-UV to monitor degradation products. For hydrolytic stability (ester group):

- pH 1–3 (acidic) : Simulate gastric conditions; observe ester cleavage to carboxylic acid.

- pH 7–9 (basic) : Track saponification via loss of methyl ester signals in NMR.

- Thermal stability : Use TGA-DSC to identify decomposition onset temperatures. For example, α,β-unsaturated esters often degrade at >150°C due to retro-Diels-Alder reactions .

Q. How can computational methods predict the compound’s reactivity in nucleophilic addition reactions at the α,β-unsaturated site?

- Methodological Answer : Perform DFT calculations (e.g., Gaussian or ORCA) to map frontier molecular orbitals (HOMO-LUMO gap) and identify electrophilic centers. MD simulations (AMBER/CHARMM) can model solvent effects on Michael addition kinetics. Validate predictions experimentally via kinetic profiling with nucleophiles (e.g., thiols or amines) under controlled conditions .

Q. What crystallographic software packages are optimal for visualizing and analyzing the compound’s intermolecular interactions?

- Methodological Answer : ORTEP-3 (for thermal ellipsoid plots) and CrystalExplorer for Hirshfeld surface analysis. SHELXD/SHELXE are robust for phase determination in small-molecule structures, while Mercury facilitates packing diagram generation . Cross-validate hydrogen-bond metrics (distance/angle) against IUCr standards .

Data Analysis and Validation

Q. How should researchers address discrepancies between experimental and theoretical NMR chemical shifts?

- Methodological Answer : Use computational NMR prediction tools (e.g., ACD/Labs or Gaussian’s GIAO method) to simulate shifts. Deviations >0.5 ppm may indicate conformational flexibility or solvent effects. For example, the hydroxyl proton’s shift varies significantly with DMSO-d₆ vs. CDCl₃ due to hydrogen-bonding differences. Re-optimize computational models with explicit solvent molecules .

Q. What statistical approaches are recommended for analyzing dose-response relationships in the compound’s biological assays?

- Methodological Answer : Apply nonlinear regression (e.g., Hill equation) in GraphPad Prism or R’s drc package. Use ANOVA with post-hoc Tukey tests to compare IC₅₀ values across cell lines. For reproducibility, report 95% confidence intervals and validate with ≥3 independent replicates .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.